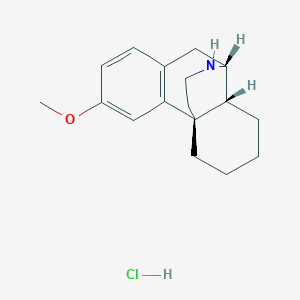

3-Methoxy-morphanin hydrochloride

Beschreibung

Historical Context of Morphinan (B1239233) Chemistry Research

The journey of morphinan chemistry began with the isolation of morphine from the opium poppy, Papaver somniferum, in the early 19th century. nih.govresearchgate.net This landmark discovery by Friedrich Wilhelm Adam Sertürner in 1804 opened the door to the scientific investigation of opium's active principles and laid the foundation for alkaloid chemistry. nih.govnih.gov For over a century, research focused on understanding the complex structure of morphine, a feat accomplished by Sir Robert Robinson, who was awarded the Nobel Prize in Chemistry in 1947 for this work. researchgate.net

The 20th century witnessed significant advancements in synthetic organic chemistry, enabling the creation of numerous semi-synthetic and fully synthetic morphinan derivatives. oup.com Early modifications in the 1900s focused on the oxidation of the 6-position hydroxyl group and reduction of the 7-8 double bond of the morphinan skeleton, leading to clinically important opioids. oup.com Later, the total synthesis of morphine was achieved by Gates and Tschudi in 1952. researchgate.net A pivotal moment in the industrial production of morphine came with the work of Hungarian pharmacist János Kabay, who developed a method for its direct isolation from poppy straw, a process that remains significant today. nih.govnih.gov

Significance of Morphinan Scaffolds in Medicinal Chemistry Research

The morphinan scaffold is of paramount importance in medicinal chemistry due to its inherent ability to interact with opioid receptors, which are key targets for analgesic drugs. ontosight.ai The rigid and complex structure of the morphinan skeleton provides a unique framework that can be chemically modified to fine-tune pharmacological activity. taylorandfrancis.com Researchers have explored numerous modifications to the morphinan structure with the aim of developing compounds with improved efficacy and a better side-effect profile. ontosight.ai

Key areas of modification on the morphinan skeleton include positions 5, 6, 14, and 17. mdpi.com For instance, the replacement of the N-methyl group at position 17 has led to the discovery of important opioid antagonists. mdpi.com The stereochemistry of morphinan derivatives is also crucial in determining their pharmacological selectivity for different opioid receptor subtypes (μ, δ, κ). nih.gov The development of biased agonism, a strategy to create ligands that preferentially activate certain signaling pathways over others, represents a modern approach in morphinan research to separate desired analgesic effects from adverse effects. nih.govoup.com The versatility of the morphinan skeleton continues to make it a valuable tool in the ongoing discovery of novel therapeutics. nih.gov

Overview of 3-Methoxy-morphinan Hydrochloride's Position within Morphinan Research

3-Methoxy-morphinan hydrochloride occupies a specific and noteworthy position within the vast landscape of morphinan research. It is recognized as a metabolite of both dextromethorphan (B48470) and levomethorphan. wikipedia.org Dextromethorphan, a widely used antitussive, is metabolized in the body to 3-methoxymorphinan through N-demethylation, a minor metabolic pathway. taylorandfrancis.comnih.gov This metabolite is then further demethylated to 3-hydroxymorphinan. taylorandfrancis.comnih.gov

The primary research interest in 3-Methoxy-morphinan lies in its role as a metabolic intermediate and its own potential pharmacological activities. Studies have investigated its formation and subsequent metabolism as a way to understand the pharmacokinetics of its parent compounds. taylorandfrancis.com While some research indicates it has minimal opioidergic analgesic effects, it has been shown to possess local anesthetic properties. wikipedia.orgtaylorandfrancis.com The dextrorotatory isomer, (+)-3-Methoxymorphinan hydrochloride, is available as an analytical standard for research purposes. sigmaaldrich.com Its chemical synthesis has been described in the scientific literature, often as part of broader synthetic efforts to create various morphinan analogues. cdnsciencepub.comgoogle.comgoogle.com

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

36397-14-5 |

|---|---|

Molekularformel |

C17H24ClNO |

Molekulargewicht |

293.8 g/mol |

IUPAC-Name |

(1R,9R,10R)-4-methoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene;hydrochloride |

InChI |

InChI=1S/C17H23NO.ClH/c1-19-13-6-5-12-10-16-14-4-2-3-7-17(14,8-9-18-16)15(12)11-13;/h5-6,11,14,16,18H,2-4,7-10H2,1H3;1H/t14-,16+,17+;/m0./s1 |

InChI-Schlüssel |

IBNAJETZECTKHN-DYWKTHLTSA-N |

Isomerische SMILES |

COC1=CC2=C(C[C@@H]3[C@H]4[C@@]2(CCCC4)CCN3)C=C1.Cl |

Kanonische SMILES |

COC1=CC2=C(CC3C4C2(CCCC4)CCN3)C=C1.Cl |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Strategies for 3 Methoxy Morphinan Hydrochloride

Total Synthesis Approaches to the Morphinan (B1239233) Core

The construction of the complex, polycyclic morphinan skeleton from simple starting materials represents a formidable challenge in organic synthesis.

Classic Synthetic Routes to the Morphinan Skeleton

A biomimetic synthesis of morphine further illustrates the classic strategies, involving the oxidative coupling of reticuline (B1680550) to form salutaridine, a critical morphinan intermediate. nih.govlibretexts.org This transformation, accomplished with reagents like manganese dioxide, generates the characteristic morphinan skeleton. libretexts.org Subsequent steps, including reduction and acid-catalyzed intramolecular displacement, lead to thebaine, a key precursor to morphine and other morphinans. libretexts.org

| Classic Synthesis | Key Reaction | Number of Steps | Overall Yield |

| Gates Synthesis | Diels-Alder Reaction | 31 | 0.06% |

| Rice Synthesis | Grewe Cyclization | 14 | 30% |

| Biomimetic Synthesis | Oxidative Coupling | Multiple | Low |

Recent Advancements in Morphinan Total Synthesis Relevant to 3-Methoxy Derivatives

More contemporary approaches to the morphinan core have focused on improving efficiency and introducing novel strategies. These modern methods often diverge from biomimetic pathways, harnessing new chemical reactions and technologies. acs.org

Recent total syntheses have employed methods like intramolecular oxidative coupling and Michael additions to construct the core structure. nih.gov For instance, one approach utilizes an intramolecular oxidative coupling mediated by PhI(OAc)2, followed by a Michael addition to form a key enone intermediate. nih.gov Another noteworthy strategy involves a key In-mediated cycloisomerization reaction from biphenyl (B1667301) derivatives to construct the aporphine (B1220529) scaffold, a related tetrahydroisoquinoline alkaloid structure. acs.orgnih.gov

The development of enantioselective total syntheses has also been a significant focus, allowing for the preparation of specific stereoisomers. rsc.org These methods often involve the use of chiral auxiliaries or catalysts to control the stereochemistry throughout the synthetic sequence. A concise route for the enantioselective total synthesis of 14-hydroxy-6-oxomorphinans, which lack the 4,5-ether linkage found in morphine, has been recently described. rsc.org

Semi-Synthetic Transformations Involving the Morphinan Scaffold

Semi-synthesis, starting from naturally occurring morphinan alkaloids, is a prevalent and often more practical approach for accessing derivatives like 3-Methoxy-morphinan.

Derivatization Strategies for Morphinan Analogues

The chemical versatility of the morphinan structure allows for a wide range of modifications. benthamscience.com Early derivatization efforts focused on simple chemical transformations of natural alkaloids like morphine and codeine. oup.com These included acylation and alkylation of the phenolic hydroxyl group at the C-3 position, oxidation of the C-6 hydroxyl group, and reduction of the C-7 to C-8 double bond. oup.com

More advanced derivatization strategies involve the functionalization of various positions on the morphinan skeleton to create novel analogues with potentially improved pharmacological profiles. d-nb.inforsc.org For example, modifications at the C-14 position have been extensively explored to design new opioid analgesics. nih.gov The introduction of fluorine-containing groups at different positions, including the C-3-O position, has also been a subject of interest to modulate properties like lipophilicity and metabolism. rsc.org

Regioselective Functionalization at the C-3 Position

The introduction of a methoxy (B1213986) group at the C-3 position is a critical step in the synthesis of 3-Methoxy-morphinan. This is typically achieved through O-methylation of a precursor containing a hydroxyl group at this position. google.com For instance, in the synthesis of dextromethorphan (B48470), an O-methylation reaction is performed on the intermediate ent-3-hydroxy-17-methylmorphinan. google.com

The regioselectivity of this functionalization is crucial, particularly when other reactive sites are present in the molecule. In many synthetic routes, the phenolic hydroxyl group at C-3 is the most acidic and readily alkylated hydroxyl group, facilitating selective methylation.

Precursor Identification and Elaboration in 3-Methoxy-morphinan Synthesis

The synthesis of 3-Methoxy-morphinan hydrochloride often starts from readily available precursors that are then elaborated through a series of chemical transformations. A common precursor is (+)-1-(4-methoxy)benzyl-1,2,3,4,5,6,7,8-octahydroisoquinoline. google.com

A disclosed preparation method for ent-3-methoxy-morphinan involves the following key steps: google.com

N-benzylation: The starting octahydroisoquinoline undergoes an N-benzylation reaction.

Acid Cyclization: The resulting N-benzyl derivative is subjected to an acid cyclization to form the morphinan core, yielding ent-3-hydroxy-17-benzylmorphinan.

O-methylation: The hydroxyl group at the C-3 position is then methylated to give ent-3-methoxy-17-benzylmorphinan.

Debenzylation: Finally, a debenzylation reaction removes the benzyl (B1604629) group from the nitrogen atom to afford ent-3-methoxy-morphinan. google.com

This precursor-based approach allows for a more convergent and often higher-yielding synthesis compared to total synthesis from very simple starting materials.

Key Intermediates and Their Synthetic Utility

The synthesis of 3-Methoxy-morphinan and its derivatives relies on the strategic construction of the core morphinan skeleton through various key intermediates. One of the pivotal starting materials is (+)-1-(4-methoxy)benzyl-1,2,3,4,5,6,7,8-octahydroisoquinoline, often referred to as (+)-octabase. acs.orggoogle.com This compound serves as a fundamental building block for constructing the tetracyclic morphinan ring system.

A common synthetic route involves the N-formylation of this octabase to produce (+)-3-methoxy-N-formylmorphinan. acs.orgresearchgate.net This N-formylated intermediate is crucial for the subsequent cyclization step, which establishes the final ring of the morphinan structure. acs.orgresearchgate.net Improvements in this process have focused on achieving higher yields and reducing reaction times and chemical waste. acs.org Another approach involves an N-benzylation reaction of the octabase, followed by acid cyclization to yield ent-3-hydroxy-17-benzylmorphinan. This intermediate is then O-methylated to create ent-3-methoxy-17-benzylmorphinan, which can be debenzylated to afford the desired ent-3-methoxy-morphinan. google.com

In the synthesis of related morphinan alkaloids like codeine and morphine, different intermediates are employed. For instance, thebaine is a key natural alkaloid that can be converted to codeinone (B1234495), which is then reduced to codeine. nih.gov Similarly, 3-O-benzylmorphine, derived from morphine, can be used to synthesize 3-benzyloxy-7,8-didehydro-4-methoxy-N-methylmorphinan-6-one, a versatile intermediate for further functionalization. researchgate.net The strategic selection and manipulation of these intermediates are central to the efficient and controlled synthesis of the target morphinan structure.

Table 1: Key Synthetic Intermediates and Their Roles

| Intermediate | Role in Synthesis |

|---|---|

| (+)-1-(4-methoxy)benzyl-1,2,3,4,5,6,7,8-octahydroisoquinoline ((+)-Octabase) | Primary precursor for the morphinan skeleton. acs.orggoogle.com |

| (+)-3-Methoxy-N-formylmorphinan | Key intermediate for the production of dextromethorphan via cyclization. acs.orgresearchgate.net |

| ent-3-Hydroxy-17-benzylmorphinan | Intermediate formed via acid cyclization in an alternative synthetic route. google.com |

| Thebaine | Natural alkaloid precursor for the synthesis of codeine and other morphinans. nih.govresearchgate.net |

Stereochemical Control in 3-Methoxy-morphinan Hydrochloride Synthesis

Achieving the correct stereochemistry is a critical challenge in the synthesis of morphinan compounds, as their biological activity is highly dependent on the specific three-dimensional arrangement of their atoms. For the synthesis of optically active 3-methoxy-N-methyl-morphinans, a key strategy involves the resolution of racemic mixtures. For example, racemic 3-hydroxy-N-methyl-morphinan can be separated into its distinct enantiomers using an optically active acid, such as D-tartaric acid. google.com This classical resolution allows for the isolation of the desired stereoisomer, which can then be methylated to produce the final enantiomerically pure product. google.com

Modern synthetic strategies increasingly employ asymmetric synthesis to establish the desired stereochemistry from the outset, avoiding the need for resolving racemic intermediates. Enantioselective methods, such as palladium-catalyzed asymmetric allylic alkylation, have been developed to set the crucial stereochemistry early in the synthetic sequence for opiate alkaloids. nih.gov Such approaches can provide access to pivotal tricyclic intermediates with high enantiomeric purity, which are then elaborated to form the complete morphinan ring system. nih.gov

Furthermore, stereodivergent synthesis offers a powerful approach to selectively produce different diastereoisomers from a single set of starting materials by varying reaction conditions. rsc.org This level of control is essential, as even subtle changes in stereochemistry can dramatically alter the biological properties of the final compound. The development of stereocontrolled methods is crucial for producing specific isomers like dextromethorphan, which is the dextrorotatory enantiomer of levomethorphan's methyl ether. lupinepublishers.com

Chemoenzymatic and Biosynthetic Approaches to Morphinan Structures

Enzymatic Biotransformation Relevant to 3-Methoxy-morphinan Formation

Enzymatic processes play a significant role in both the natural biosynthesis and the metabolic pathways of morphinans. In humans, 3-Methoxymorphinan is known as an inactive metabolite of dextromethorphan, formed through the action of the cytochrome P450 enzyme CYP3A4. wikipedia.org This biotransformation is a demethylation reaction. The resulting compound is then further metabolized by another enzyme, CYP2D6. wikipedia.org

In the context of producing morphinan alkaloids, enzymes offer a powerful tool for specific chemical transformations. Engineered yeast strains have been developed to express key enzymes from the opium poppy, creating a microbial platform for opiate production. nih.gov The enzymes thebaine 6-O-demethylase (T6ODM) and codeine O-demethylase (CODM) are crucial non-heme dioxygenases that catalyze the demethylation steps in the conversion of thebaine to morphine. nih.gov Another key enzyme is codeinone reductase (COR), an NADPH-dependent enzyme that reduces codeinone to codeine. nih.govnih.gov The expression of these enzymes in a microbial host like yeast allows for the bioconversion of precursors into more complex morphinan structures. nih.gov The use of enzymes can provide high selectivity and avoid the harsh reagents often used in traditional chemical synthesis.

Biosynthetic Pathways of Morphinan Alkaloids and Methoxy Intermediates

The natural production of morphinan alkaloids in plants like the opium poppy (Papaver somniferum) is a complex biosynthetic pathway starting from the amino acid L-tyrosine. nih.govcapes.gov.br Tyrosine is converted through several steps into (S)-reticuline, a central intermediate in the biosynthesis of many benzylisoquinoline alkaloids. royalsocietypublishing.org

The pathway to morphine and codeine begins with the isomerization of (S)-reticuline to (R)-reticuline. nih.gov A key step is the oxidative cyclization of (R)-reticuline to form salutaridine, which is then reduced to salutaridinol. nih.govcapes.gov.br After an acetylation step and subsequent spontaneous cyclization, thebaine is formed. nih.gov Thebaine is a critical branch-point intermediate. nih.govosti.gov

From thebaine, the pathway can proceed via two parallel routes to morphine. nih.govnih.gov

The major pathway involves the demethylation of thebaine at the 6-position by the enzyme thebaine 6-O-demethylase (T6ODM) to yield neopinone. Neopinone then spontaneously rearranges to codeinone. nih.govroyalsocietypublishing.org Codeinone is subsequently reduced by codeinone reductase (COR) to form codeine. Finally, codeine is demethylated at the 3-position by codeine O-demethylase (CODM) to produce morphine. nih.govroyalsocietypublishing.org

An alternative, minor pathway involves the initial 3-O-demethylation of thebaine to produce oripavine, which is then converted to morphinone (B1233378) and finally reduced to morphine. nih.govnih.gov

These pathways highlight the intricate enzymatic machinery that plants use to construct complex alkaloids, involving highly specific methylation and demethylation steps to form key methoxy intermediates like codeine. nih.govroyalsocietypublishing.org

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| 3-Methoxy-morphinan hydrochloride |

| (+)-1-(4-methoxy)benzyl-1,2,3,4,5,6,7,8-octahydroisoquinoline |

| (+)-Octabase |

| (+)-3-methoxy-N-formylmorphinan |

| Codeine |

| Dextromethorphan |

| ent-3-Hydroxy-17-benzylmorphinan |

| ent-3-Methoxy-17-benzylmorphinan |

| ent-3-Methoxy-morphinan |

| L-tyrosine |

| Levomethorphan |

| Morphine |

| Oripavine |

| (R)-Reticuline |

| (S)-Reticuline |

| Salutaridine |

| Salutaridinol |

| Thebaine |

| 3-O-Benzylmorphine |

| 3-benzyloxy-7,8-didehydro-4-methoxy-N-methylmorphinan-6-one |

| 3-hydroxy-N-methyl-morphinan |

| Codeinone |

| Morphinone |

Structure Activity Relationship Sar Studies and Molecular Interactions of 3 Methoxy Morphinan Derivatives

Exploration of the Morphinan (B1239233) Scaffold for Ligand Design

The morphinan structure serves as a foundational scaffold for a wide range of psychoactive drugs, including analgesics and cough suppressants. wikipedia.org Its core consists of a phenanthrene (B1679779) structure with an additional nitrogen-containing ring. wikipedia.org The physiological effects of morphinan derivatives are largely attributed to the aromatic A ring and the nitrogen-containing D ring. wikipedia.org

Structural Modifications and Their Impact on Receptor Interactions

Modifications to the morphinan scaffold have a significant impact on how these compounds interact with opioid receptors. nih.govresearchgate.net The substitution at the N-17 position is particularly crucial in determining the pharmacological activity of morphinans. For example, replacing the N-methyl group of oxymorphone with an N-allyl or N-cyclopropylmethyl group results in potent opioid antagonists like naloxone (B1662785) and naltrexone. researchgate.net

The phenolic hydroxyl group at the 3-position has historically been considered essential for high-affinity binding to opioid receptors. nih.gov However, research has shown that replacing this group with other moieties, such as amino derivatives, can still yield high-affinity ligands. nih.govnih.gov For instance, 3-aminobenzyl and 3-aminophenyl derivatives of certain morphinans have demonstrated high affinity for opioid receptors. nih.gov Furthermore, 3-carboxamido replacements have resulted in compounds with affinities comparable to their 3-hydroxyl counterparts, offering the potential for improved metabolic stability. nih.gov

Modifications at other positions also influence receptor interaction. For example, the introduction of a 14-methoxy group in 14-O-methyloxymorphone, a potent mu-opioid receptor (MOR) agonist, does not significantly alter the ligand-receptor interaction profile compared to its 14-hydroxyl counterpart, oxymorphone. nih.gov Both compounds interact with key residues in the MOR binding pocket, such as Asp147 and His297. nih.gov However, the addition of a larger group, like a benzyloxy group at the 14-position, can lead to additional hydrophobic interactions within the receptor. nih.gov

Conformational Analysis of 3-Methoxy-morphinan Derivatives

The three-dimensional structure of morphinan derivatives is critical to their receptor binding. These ligands bind within a large, solvent-exposed pocket of the opioid receptor. adafad.org The interaction is primarily with transmembrane helices 3, 5, 6, and 7. adafad.orgyoutube.com

Computational studies, including docking and molecular dynamics simulations, have provided insights into the binding modes of these compounds. For instance, in the mu-opioid receptor, morphinan ligands establish a conserved interaction pattern, including a charged interaction with an aspartate residue (Asp147) and a water-mediated hydrogen bond with a histidine residue (His297). nih.govmdpi.com The conformation of the ligand within the binding pocket is influenced by its specific substituents.

Receptor Binding Profiling in Preclinical Research

The affinity and selectivity of 3-Methoxy-morphinan derivatives for the different opioid receptor subtypes (mu, kappa, and delta) are key determinants of their pharmacological profiles.

Mu-Opioid Receptor Binding and Selectivity Research

Many morphinan derivatives exhibit high affinity for the mu-opioid receptor (MOR). nih.govsigmaaldrich.com The MOR is the primary target for many clinically used opioid analgesics. adafad.orgnih.gov Modifications to the morphinan structure can fine-tune this affinity and selectivity. For example, certain 3-substituted morphinans, such as p-methoxyphenylaminocyclorphan, have shown exceptionally high affinity for the MOR, with a Ki value of 0.026 nM. nih.govsigmaaldrich.com

The development of 14-alkoxymorphinans has been a significant area of research. benthamdirect.com 14-O-methyloxymorphone is a potent MOR agonist. benthamdirect.com Further modifications, such as the introduction of a methyl or benzyl (B1604629) group at the 5-position, have led to strong opioid analgesics with potentially fewer side effects than morphine, despite their selective interaction with the MOR. benthamdirect.com

The binding of morphinans to the MOR involves key interactions with specific amino acid residues. A conserved ionic interaction occurs between the tertiary amine of the morphinan and Asp147, while a water-mediated hydrogen bond forms between the phenolic hydroxyl group and His297. mdpi.com

Kappa-Opioid Receptor Binding and Selectivity Research

Several 3-Methoxy-morphinan derivatives also demonstrate high affinity for the kappa-opioid receptor (KOR). nih.govdrugbank.com For instance, the cyclobutyl analogue of cyclorphan (B1240199), (-)-3-hydroxy-N-cyclobutylmethylmorphinan, displays high affinity for the KOR and is approximately 2-fold more selective for the KOR over the MOR. drugbank.com

Research into 10-ketomorphinan analogues has revealed compounds with high affinity at both mu and kappa receptors, and lower affinity at the delta receptor, resulting in good selectivity for mu and kappa receptors. nih.gov The N-cyclobutylmethyl analogue in this series showed both high affinity and selectivity for the KOR. nih.gov

The replacement of the 3-hydroxyl group with certain amino groups can also lead to potent kappa ligands. nih.govsigmaaldrich.com For example, p-methoxyphenylaminocyclorphan has a Ki of 0.03 nM at the kappa receptor. sigmaaldrich.com

Delta-Opioid Receptor Binding and Selectivity Research

While many morphinans show lower affinity for the delta-opioid receptor (DOR) compared to mu and kappa receptors, specific structural modifications can enhance DOR affinity and selectivity. nih.govnih.govnih.gov For instance, 3-hydroxy-4-methoxyindolomorphinans have been shown to possess excellent delta opioid affinity and selectivity. nih.gov In contrast, their 3,4-dimethoxy counterparts exhibit low affinity. nih.gov

The cyclobutyl analogue of cyclorphan is 18-fold more selective for the kappa receptor over the delta receptor, whereas cyclorphan itself has only a 4-fold greater affinity for the kappa receptor. drugbank.com This highlights how subtle structural changes can significantly alter receptor selectivity profiles.

Pharmacological Mechanisms and Preclinical Research Applications of 3 Methoxy Morphinan Hydrochloride

In Vitro Mechanistic Investigations

Agonist and Antagonist Activity in Cellular Assays

3-Methoxy-morphinan is recognized as an inactive metabolite of both dextromethorphan (B48470) and levomethorphan. wikipedia.org While it is a metabolite of the common antitussive dextromethorphan, it displays minimal opioidergic analgesic effects. taylorandfrancis.com Research has explored its potential as a local anesthetic. wikipedia.orgnih.gov

Studies involving various morphinan (B1239233) derivatives have shed light on their diverse interactions with cellular receptors. For instance, some morphinan antagonists have been shown to induce analgesia when combined with a specific mu-opioid receptor (MOR) modulator, suggesting a complex interplay beyond simple agonism or antagonism. nih.gov Other research has focused on developing G protein biased MOR ligands, which preferentially activate certain intracellular signaling pathways over others, with the goal of creating more effective analgesics with fewer side effects. nih.gov

In the context of cellular assays, the activity of related morphinan compounds provides a comparative framework. For example, the compound NAQ (17-cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6α-[(3'-isoquinolyl)acetamido]morphinan) has demonstrated potent antagonist activity at the MOR in β-arrestin2 recruitment assays, effectively blocking the action of the MOR agonist DAMGO. nih.gov This contrasts with its partial agonist activity at the delta and kappa opioid receptors. nih.gov Such studies highlight the nuanced agonist and antagonist profiles that can be observed within the broader morphinan chemical class.

G-Protein Coupled Receptor Signaling Pathway Modulation Research

The modulation of G-protein coupled receptor (GPCR) signaling pathways is a key area of investigation for morphinan derivatives. nih.gov The classical μ-opioid receptor (MOR), a GPCR, is a primary target for many of these compounds. nih.gov Research into "ligand bias" at GPCRs has gained traction, focusing on developing ligands that selectively stimulate one intracellular signaling pathway over another. nih.gov The goal is to create drugs with improved therapeutic profiles, such as potent analgesia with reduced adverse effects. nih.gov

For example, the development of G protein biased MOR agonists is based on the observation that such compounds could be more efficacious with fewer side effects compared to traditional opioids like morphine. nih.gov This approach has led to the identification of novel molecules that are currently in clinical development for the treatment of acute severe pain. nih.gov

Furthermore, studies on morphinan antagonists have revealed that they can induce G protein-dependent MOR activation when co-administered with a specific chemical modulator. nih.gov This finding suggests a novel mechanism for achieving analgesia with a reduced risk of the side effects typically associated with opioid agonists, such as tolerance and dependence. nih.gov The intricate modulation of GPCR signaling by morphinan compounds underscores the potential for developing innovative therapeutics targeting these receptors.

Enzyme Inhibition/Activation Studies

The metabolism of 3-Methoxy-morphinan is closely tied to the activity of cytochrome P450 (CYP) enzymes. It is identified as a metabolite of dextromethorphan, formed through the action of CYP3A4. wikipedia.orgdrugbank.com Subsequently, 3-Methoxy-morphinan itself is a substrate for another key enzyme, CYP2D6, which metabolizes it further. wikipedia.orgdrugbank.com

The rate of this metabolic conversion can vary significantly between individuals due to genetic polymorphisms in the CYP2D6 enzyme. taylorandfrancis.com In individuals who are "extensive metabolizers," 3-Methoxy-morphinan is rapidly converted to 3-hydroxymorphinan, making it almost undetectable in plasma. taylorandfrancis.com Conversely, in "poor metabolizers," the levels of 3-Methoxy-morphinan are increased due to the reduced activity of CYP2D6. taylorandfrancis.com

Research has also explored the inhibitory effects of various compounds on the metabolism of dextromethorphan and its metabolites. For instance, quinine, dextropropoxyphene, methadone, and propafenone (B51707) have been shown to inhibit the O-demethylation of both dextromethorphan and 3-Methoxy-morphinan. taylorandfrancis.com These findings are crucial for understanding potential drug-drug interactions.

In Vivo Preclinical Animal Model Research

Models of Nociception and Analgesia Research

In preclinical animal models, 3-Methoxy-morphinan has been investigated for its effects on nociception and analgesia. While it is generally considered to have minimal opioidergic analgesic properties, studies have revealed local anesthetic effects. taylorandfrancis.comnih.gov

Research using a rat sciatic nerve blockade model demonstrated that 3-Methoxy-morphinan, along with its parent compound dextromethorphan and fellow metabolite dextrorphan (B195859), produced dose-dependent local anesthetic effects. nih.gov These effects were observed on motor function, proprioception, and nociception. nih.gov Interestingly, while 3-Methoxy-morphinan was found to be less potent than dextromethorphan and the standard local anesthetic lidocaine (B1675312), it exhibited a longer duration of action than lidocaine on an equi-potent basis. nih.gov Furthermore, when co-administered with lidocaine, 3-Methoxy-morphinan produced an additive effect on the sciatic nerve blockade. nih.gov

These findings suggest a potential, albeit non-opioid, mechanism for modulating pain at a local level. The enantiomer of dextromethorphan, levomethorphan, is a potent narcotic analgesic, highlighting the stereochemical importance in the analgesic activity of morphinan compounds. nih.gov

Studies in Models of Central Nervous System Function

The effects of 3-Methoxy-morphinan on central nervous system (CNS) function have been explored in various preclinical models, often in the context of its relationship to its parent compound, dextromethorphan. While dextromethorphan is known for its antitussive properties and, at higher doses, its NMDA receptor antagonist and potential neuroprotective effects, 3-Methoxy-morphinan itself has been shown to lack anticonvulsant effects in certain models. nih.govnih.gov

However, the broader family of morphinans has demonstrated significant neuroprotective properties. For instance, the metabolite 3-hydroxymorphinan, which is formed from 3-Methoxy-morphinan, has shown potent neuroprotective effects in models of Parkinson's disease. nih.gov It has been found to protect dopaminergic neurons from damage induced by toxins like MPTP. nih.gov This neuroprotection is thought to be mediated through glia-dependent mechanisms, including the promotion of neurotrophic factors by astroglia and the reduction of reactive microgliosis. nih.gov

Investigating Neurotransmitter Release and Reuptake in Animal Brains

Direct studies focusing on the effects of 3-Methoxy-morphinan (3-MM) on neurotransmitter release and reuptake in animal brains are not extensively documented in current scientific literature. Much of the understanding is extrapolated from research on its parent compound, dextromethorphan (DM). Some reports suggest that the pharmacology of 3-MM is not significant, and it does not appear to produce major behavioral side effects.

However, research into the broader family of dextromethorphan and its metabolites indicates a modulatory role on neurotransmitter systems. For instance, studies in animal models of Parkinson's disease using MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) to induce dopaminergic neurotoxicity have shown that administration of dextromethorphan can attenuate the loss of dopamine (B1211576) (DA) neurons in the substantia nigra. This neuroprotective effect is accompanied by a reduction in the depletion of dopamine and its metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), in the striatum.

Notably, another metabolite of dextromethorphan, 3-hydroxymorphinan (3-HM), has been shown to be even more potent than the parent compound in protecting dopaminergic neurons and restoring the levels of these biogenic amines. This suggests that while 3-MM itself may be relatively inactive, the metabolic pathway of dextromethorphan produces compounds with significant neuroprotective and neuromodulatory effects, particularly within the dopaminergic system.

Comparative Pharmacological Studies with Other Morphinan Derivatives in Research Systems

The pharmacological profile of 3-Methoxy-morphinan is best understood when compared with its parent compound, dextromethorphan, and its fellow metabolites, dextrorphan (DX) and 3-hydroxymorphinan (3-HM). These comparisons, particularly in in vitro and in vivo research models, highlight the significant impact of minor structural modifications on the activity of morphinan derivatives.

Relative Potency and Efficacy in In Vitro and In Vivo Models

While 3-Methoxy-morphinan (3-MM) is often described as an inactive metabolite in the context of typical opioid or NMDA receptor activity, some studies have identified specific pharmacological effects. nih.govwikipedia.org One area where its activity has been quantified is in producing local anesthesia. A study using a rat sciatic nerve blockade model directly compared the potency of 3-MM with its parent compound, dextromethorphan, and its primary metabolite, dextrorphan. The results indicated that all three compounds produced a dose-related local anesthetic effect, with a potency ranking of lidocaine > dextromethorphan > 3-methoxymorphinan > dextrorphan. researchgate.net

In terms of antitussive (cough suppressant) effects, studies comparing dextromethorphan (DEX) and its active metabolite dextrorphan (DOR) have found that while both are active, the potency of DOR is approximately 38% that of DEX, indicating the parent compound is more potent in this regard. nih.govnih.gov

| Compound | Relative Potency (Local Anesthetic Effect on Rat Sciatic Nerve) |

| Lidocaine | Most Potent |

| Dextromethorphan | > 3-Methoxymorphinan |

| 3-Methoxymorphinan | > Dextrorphan |

| Dextrorphan | Least Potent |

This table illustrates the comparative potency of 3-Methoxymorphinan and related compounds in producing local anesthetic effects, as demonstrated in a preclinical animal model. researchgate.net

Differential Receptor Selectivity Among Morphinan Analogues

The morphinan chemical scaffold is the basis for a wide range of compounds with remarkably diverse receptor selectivity profiles. This diversity is driven by small substitutions on the morphinan ring system, leading to compounds that can act as potent opioid receptor agonists, NMDA receptor antagonists, or sigma receptor ligands.

3-Methoxy-morphinan hydrochloride, lacking an N-substituent and possessing a methoxy (B1213986) group at the 3-position, is generally considered to have minimal affinity for opioid receptors and is often labeled as an inactive metabolite in this context. nih.govwikipedia.org

In stark contrast, its parent compound, dextromethorphan ((+)-3-methoxy-N-methylmorphinan), is well-characterized as an antagonist at the N-methyl-D-aspartate (NMDA) receptor and a ligand at the sigma-1 receptor. thebiogrid.orgnih.govnih.gov Its primary metabolite, dextrorphan, is also a potent NMDA receptor antagonist. nih.gov The N-demethylation of dextromethorphan to produce 3-methoxymorphinan is primarily catalyzed by the CYP3A4 enzyme, whereas the O-demethylation to the more active dextrorphan is catalyzed by CYP2D6. nih.govresearchgate.net

Metabolic Transformations of Morphinan Compounds in Research Models

Enzymatic Biotransformation Pathways

The metabolism of 3-Methoxy-morphinan, a metabolite of both dextromethorphan (B48470) and levomethorphan, is a multi-step process involving both Phase I and Phase II enzymatic reactions. wikipedia.org These transformations are crucial in determining the compound's pharmacokinetic profile and biological activity.

Phase I Metabolic Reactions (e.g., O-demethylation, N-demethylation)

Phase I metabolism of morphinans primarily involves oxidative reactions that introduce or expose functional groups, preparing the molecule for subsequent conjugation. wikipedia.org For 3-Methoxy-morphinan, the key Phase I pathways are O-demethylation and its formation via N-demethylation from its parent compound, dextromethorphan.

O-demethylation: The primary metabolic pathway for 3-Methoxy-morphinan is O-demethylation at the 3-position, which results in the formation of its active metabolite, 3-hydroxymorphinan. This reaction is predominantly catalyzed by the cytochrome P450 enzyme CYP2D6. wikipedia.org The efficiency of this conversion is significantly influenced by genetic polymorphisms in the CYP2D6 enzyme, leading to different metabolic phenotypes, such as extensive metabolizers (EMs) and poor metabolizers (PMs). In EMs, 3-Methoxy-morphinan is rapidly converted to 3-hydroxymorphinan, while in PMs, this conversion is significantly reduced.

N-demethylation: 3-Methoxy-morphinan is itself a product of the N-demethylation of dextromethorphan, a reaction primarily mediated by the CYP3A4 enzyme. wikipedia.org This pathway is considered a minor metabolic route for dextromethorphan compared to its O-demethylation to dextrorphan (B195859).

Phase II Conjugation Reactions (e.g., glucuronidation)

Following Phase I metabolism, the resulting metabolites, particularly the hydroxylated derivatives, undergo Phase II conjugation reactions. These reactions involve the attachment of endogenous molecules to the metabolite, increasing its water solubility and facilitating its excretion from the body. nih.gov

Identification of Research Metabolites in Preclinical Systems

The identification and quantification of metabolites are essential for understanding the complete metabolic profile of a compound. In preclinical research, various animal models are utilized to study the in vivo metabolism of 3-Methoxy-morphinan.

In studies using rat models, significant strain differences in the metabolism of dextromethorphan and its metabolites, including 3-Methoxy-morphinan, have been observed. For instance, Sprague-Dawley (SD) rats, which are extensive metabolizers, show a higher rate of O-demethylation of 3-Methoxy-morphinan to 3-hydroxymorphinan compared to Dark-Agouti (DA) rats, which are poor metabolizers and have low levels of CYP2D6-equivalent enzymes. In SD rats, the primary source of 3-hydroxymorphinan is the O-demethylation of 3-Methoxy-morphinan.

The metabolites of 3-Methoxy-morphinan are typically identified and quantified using advanced analytical techniques such as high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS). nih.gov These methods allow for the sensitive and specific detection of the parent compound and its various metabolites in biological matrices like plasma and urine.

Below is a table summarizing the key research metabolites of 3-Methoxy-morphinan identified in preclinical systems:

| Parent Compound | Metabolite | Metabolic Reaction | Key Enzyme | Preclinical System |

| Dextromethorphan | 3-Methoxy-morphinan | N-demethylation | CYP3A4 | Human, Rat |

| 3-Methoxy-morphinan | 3-Hydroxymorphinan | O-demethylation | CYP2D6 | Human, Rat |

| 3-Hydroxymorphinan | 3-Hydroxymorphinan-glucuronide | Glucuronidation | UGTs | Human, Rat |

Role of Cytochrome P450 Enzymes in Morphinan (B1239233) Metabolism Research

The cytochrome P450 (CYP) superfamily of enzymes plays a central role in the metabolism of a vast array of xenobiotics, including morphinan compounds. The specific CYP isoforms involved in the metabolism of 3-Methoxy-morphinan have been a key area of research.

As previously mentioned, CYP2D6 is the principal enzyme responsible for the O-demethylation of 3-Methoxy-morphinan to 3-hydroxymorphinan. wikipedia.org The polymorphic nature of CYP2D6 in the human population leads to significant inter-individual variability in the metabolic clearance of 3-Methoxy-morphinan and its parent compounds. This has important implications for clinical studies involving these compounds.

CYP3A4 is the primary enzyme responsible for the formation of 3-Methoxy-morphinan from dextromethorphan through N-demethylation. wikipedia.org The activity of CYP3A4 can be influenced by various factors, including co-administered drugs, which can lead to drug-drug interactions.

The table below provides a summary of the key Cytochrome P450 enzymes involved in the metabolism of 3-Methoxy-morphinan and their primary functions in this context.

| Cytochrome P450 Enzyme | Role in 3-Methoxy-morphinan Metabolism | Substrate | Metabolite |

| CYP2D6 | Primary enzyme for O-demethylation | 3-Methoxy-morphinan | 3-Hydroxymorphinan |

| CYP3A4 | Primary enzyme for N-demethylation leading to the formation of 3-Methoxy-morphinan | Dextromethorphan | 3-Methoxy-morphinan |

Future Directions and Emerging Research Avenues for 3 Methoxy Morphinan Chemistry

Development of Novel Morphinan (B1239233) Scaffold Derivatives with Targeted Receptor Profiles

The development of novel morphinan derivatives with specific receptor-binding profiles is a significant area of research aimed at creating safer and more effective analgesics. oup.comnih.govnih.gov Most clinically used morphinan-based opioids, such as morphine and codeine, primarily act on the μ-opioid receptor (MOR), leading to both pain relief and undesirable side effects like respiratory depression and addiction. nih.govnih.gov

Researchers are actively designing and synthesizing new morphinan analogues with altered affinities for different opioid receptors (μ, δ, and κ) to dissociate therapeutic effects from adverse ones. oup.comresearchgate.net Strategies include:

Biased Agonism: This approach focuses on developing ligands that preferentially activate specific signaling pathways downstream of the receptor. nih.gov The goal is to design molecules that favor G protein signaling, associated with analgesia, over β-arrestin pathways, which are implicated in side effects. oup.com

Receptor Subtype Selectivity: While most efforts have targeted MOR selectivity, there is growing interest in developing derivatives that selectively target κ-opioid receptors (KOR) and δ-opioid receptors (DOR). oup.com For instance, the "message-address" concept has been applied to design ligands where a "message" component triggers the receptor response and an "address" component directs it to a specific receptor subtype. oup.com

Peripheral Restriction: To minimize central nervous system (CNS) side effects, researchers are modifying the morphinan scaffold to increase hydrophilicity, thereby limiting its ability to cross the blood-brain barrier (BBB). nih.gov This involves adding polar or ionizable groups, such as at the C-6 position, to create peripherally restricted analgesics. nih.gov

A notable example of derivative development involves the modification of the N-substituent on the morphinan ring. researchgate.net Replacing the traditional methyl group with larger substituents, like phenethyl, has been shown to enhance MOR affinity and agonist potency. researchgate.net

Advanced Synthetic Methodologies for Complex Morphinan Analogues

The synthesis of complex morphinan analogues presents significant chemical challenges. acs.orgsoton.ac.uk Researchers are continuously developing more efficient and environmentally friendly synthetic routes. acs.org

Key areas of advancement include:

Improved Cyclization Techniques: The acid-catalyzed cyclization of N-formyl octabase is a crucial step in synthesizing 3-methoxy-N-formylmorphinan, a key intermediate for dextromethorphan (B48470). acs.org Recent improvements have focused on using solid acid catalysts like Amberlyst 15 resin, which leads to higher yields, shorter reaction times, and easier recovery and recycling of reagents. acs.org

Grewe Cyclization: This method is fundamental for constructing the morphinan core. google.com Ongoing research aims to optimize this reaction to improve yields and reproducibility, particularly by controlling contaminants in the starting materials. google.com

Novel Functionalization: New methods are being explored to introduce diverse functional groups onto the morphinan scaffold. nottingham.ac.uk For example, TBADT photocatalysis has been successfully applied for the late-stage functionalization of the morphinan skeleton, allowing for the synthesis of novel 8-substituted derivatives under mild conditions. nottingham.ac.uk

Tandem Radical Cyclization: This strategy offers a convergent approach to the morphinan framework, enabling the synthesis of complex structures like dihydroisocodeine in a reduced number of steps. acs.org

These advanced methodologies not only improve the efficiency of synthesizing known compounds but also open up possibilities for creating novel and structurally diverse morphinan analogues with unique pharmacological properties. acs.orgnottingham.ac.uk

Integration of Computational and Experimental Approaches in Morphinan Research

The synergy between computational modeling and experimental studies has become indispensable in modern drug discovery, and morphinan research is no exception. nih.govvt.edu Computer-aided drug design (CADD) significantly enhances the efficiency of identifying lead compounds and understanding their mechanisms of action. nih.gov

Key applications include:

Molecular Docking and Dynamics Simulations: These techniques are used to predict the binding modes of morphinan derivatives to opioid receptors at an atomic level. vt.edunih.gov By simulating the interactions between a ligand and its receptor, researchers can understand the structural basis for affinity and selectivity. vt.edunih.gov For example, molecular dynamics simulations have been used to study the binding of 14-O-methyl substituted morphinans to the MOR, revealing key interactions that contribute to their binding affinity. nih.gov

Pharmacophore Modeling: This approach helps in identifying the essential structural features of a ligand required for its biological activity. researchgate.net It is a valuable tool for designing new morphinan derivatives with desired pharmacological profiles. researchgate.net

Structure-Activity Relationship (SAR) Studies: Computational methods are used to rationalize and predict the SAR of new morphinan analogues. nih.gov For instance, molecular dynamics simulations of isoquinoline-based morphinan analogues in different opioid receptors have provided insights into the structural determinants of their binding affinities and selectivity. nih.gov

Predicting Physicochemical Properties: Computational tools can predict properties like pKa, which is crucial for designing drugs with specific pH-dependent binding characteristics, such as those that target the acidic environment of inflamed tissues. chapman.edu

The integration of these computational approaches with experimental validation accelerates the drug design cycle, allowing for a more rational and targeted development of novel morphinan-based therapeutics. nih.govvt.edu

Exploration of Non-Opioid Receptor Targets for Morphinan Scaffolds in Research

While the primary focus of morphinan research has been on opioid receptors, there is a growing interest in exploring the potential of the morphinan scaffold to interact with non-opioid targets. mdpi.comnih.gov This avenue of research is driven by the need for analgesics with novel mechanisms of action that are devoid of opioid-related side effects. utexas.edu

Emerging non-opioid targets for morphinan-based compounds include:

NMDA Receptors: Some morphinan derivatives have been shown to act as antagonists at the N-methyl-D-aspartate (NMDA) receptor-channel complex. nih.gov This is significant because NMDA receptors are involved in pain transmission and neuronal plasticity.

Sigma (σ) Receptors: The sigma-1 receptor is a potential target for the development of non-opioid analgesics. mdpi.com

Cannabinoid Receptors (CB1 and CB2): The endocannabinoid system plays a role in pain modulation, and there is interest in developing dual-target ligands that act on both opioid and cannabinoid receptors. mdpi.com

Tachykinin NK1 Receptors: Antagonists of the NK1 receptor are being investigated for their potential as non-opioid analgesics. mdpi.com

Dopamine (B1211576) D2 Receptors: The dopaminergic system is involved in pain and reward pathways, making D2 receptors a potential co-target for multifunctional analgesics. mdpi.com

Integrated Stress Response (ISR): A novel compound, FEM-1689, which does not engage opioid receptors, has shown promise in treating neuropathic pain by regulating the ISR. utexas.edu

The development of multitarget analgesics that interact with both opioid and non-opioid receptors is a promising strategy to achieve potent analgesia with an improved side-effect profile. mdpi.comnih.gov

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for structural identification and purity assessment of 3-Methoxy-morphanin hydrochloride?

- Methodology : Use a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) : Confirm the methoxy group (δ 3.2–3.5 ppm) and morphinan backbone protons .

- High-Performance Liquid Chromatography (HPLC) with UV detection: Quantify impurities using reverse-phase columns (C18) under acidic mobile phase conditions (e.g., 0.1% trifluoroacetic acid) .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion) and detect degradation products .

Q. What safety protocols should be implemented for handling this compound in laboratory settings?

- Guidelines :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and NIOSH-certified N95 masks to avoid inhalation of dust .

- Ventilation : Use fume hoods for weighing and synthesis to minimize airborne exposure .

- Waste Disposal : Collect contaminated materials in sealed containers for incineration by licensed facilities .

Advanced Research Questions

Q. How can researchers address contradictions in reported pharmacological activity of this compound across different assay systems?

- Experimental Design :

- Dose-Response Validation : Replicate studies using standardized concentrations (e.g., 1 nM–100 µM) across multiple cell lines (e.g., HEK293, SH-SY5Y) to control for receptor expression variability.

- Orthogonal Assays : Combine functional assays (e.g., cAMP modulation) with binding studies (radioligand displacement) to confirm target engagement .

- Data Normalization : Use internal controls (e.g., reference agonists/antagonists) to minimize inter-laboratory variability .

Q. What strategies optimize enantiomeric purity during the synthesis of this compound?

- Synthetic Optimization :

- Chiral Resolution : Employ chiral stationary phases (e.g., amylose-based) in preparative HPLC to separate enantiomers .

- Asymmetric Catalysis : Use palladium-catalyzed asymmetric hydrogenation for stereocontrol at the morphinan core .

- Quality Control : Monitor enantiomeric excess (ee) via polarimetry or chiral GC-MS, targeting ≥98% ee for pharmacological studies .

Q. How should researchers mitigate ecological risks when disposing of this compound waste?

- Risk Assessment Framework :

- PBT/vPvB Screening : Despite limited data , apply OECD guidelines to predict persistence (e.g., hydrolysis half-life) and bioaccumulation potential using QSAR models.

- Soil Mobility Studies : Conduct column leaching experiments with varying pH (4–9) to assess adsorption coefficients (Kd) .

- Biodegradation Assays : Use OECD 301F (manometric respirometry) to evaluate microbial degradation in wastewater .

Methodological Notes

- Data Gaps : Toxicological and ecological data for this compound remain sparse; prioritize in vitro assays (e.g., Ames test, zebrafish embryotoxicity) before in vivo studies .

- Contradictions : Discrepancies in pharmacological data may arise from impurity profiles; employ orthogonal purity checks (e.g., DSC for crystallinity, Karl Fischer titration for water content) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.